molecular formula C23H25F2N5O2 B10867815 N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B10867815
M. Wt: 441.5 g/mol
InChI Key: QOJPBHFTAYRKIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Properties

Molecular Formula

C23H25F2N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethylcarbamoyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C23H25F2N5O2/c24-17-1-4-19(5-2-17)30-11-9-29(10-12-30)15-22(31)28-23(32)26-8-7-16-14-27-21-6-3-18(25)13-20(16)21/h1-6,13-14,27H,7-12,15H2,(H2,26,28,31,32)

InChI Key

QOJPBHFTAYRKIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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